molecular formula C14H16O2S B8579204 2-(1,1-Dimethoxyethyl)-3-phenylthiophene

2-(1,1-Dimethoxyethyl)-3-phenylthiophene

Cat. No.: B8579204
M. Wt: 248.34 g/mol
InChI Key: KUFQQALJJMXDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Dimethoxyethyl)-3-phenylthiophene is a thiophene derivative characterized by a phenyl group at the 3-position and a dimethoxyethyl substituent at the 2-position of the thiophene ring. Its molecular formula is C₁₄H₁₆O₂S, with a molar mass of 256.34 g/mol. The compound is notable for its electron-rich thiophene core, modified by the electron-donating dimethoxyethyl group, which enhances solubility in polar organic solvents . This structural motif is frequently utilized in medicinal chemistry and materials science, particularly in the synthesis of heterocyclic intermediates for pharmaceuticals (e.g., praziquantel precursors) .

Properties

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

2-(1,1-dimethoxyethyl)-3-phenylthiophene

InChI

InChI=1S/C14H16O2S/c1-14(15-2,16-3)13-12(9-10-17-13)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

KUFQQALJJMXDJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CS1)C2=CC=CC=C2)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structurally related thiophene derivatives and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-(1,1-Dimethoxyethyl)-3-phenylthiophene 3-phenyl, 2-(dimethoxyethyl) C₁₄H₁₆O₂S 256.34 High solubility in polar solvents; intermediate in drug synthesis
3-Phenyl-2,3-dihydrothiophene 1,1-dioxide 3-phenyl, sulfone groups at 1,1-positions C₁₀H₁₀O₂S 194.25 Increased polarity; used in polymer additives
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine 2,5-dimethylthiophene, trifluoroethylamine C₈H₁₀F₃NS 209.23 Electron-withdrawing CF₃ group; antiviral research
Phenylacetaldehyde dimethyl acetal Benzene ring, dimethoxyethyl chain (non-thiophene) C₁₀H₁₄O₂ 166.22 Fragrance precursor; hydrolyzes to aldehydes

Electronic and Reactivity Comparisons

  • Electron Density :

    • The dimethoxyethyl group in this compound donates electrons via methoxy oxygen atoms, increasing electron density on the thiophene ring. This contrasts with 3-phenyl-2,3-dihydrothiophene 1,1-dioxide , where sulfone groups withdraw electrons, reducing aromaticity and reactivity .
    • Trifluoroethylamine derivatives (e.g., compound in ) exhibit strong electron-withdrawing effects due to the -CF₃ group, making them less nucleophilic compared to the dimethoxyethyl analogue.
  • Thermal Stability :

    • Sulfone-containing derivatives (e.g., 3-phenyl-2,3-dihydrothiophene 1,1-dioxide) demonstrate higher thermal stability (decomposition >250°C) due to strong S=O bonds, whereas dimethoxyethyl-substituted thiophenes decompose near 180°C .

Pharmaceutical Intermediates

  • This compound serves as a precursor in the synthesis of praziquantel (anthelmintic drug) via multi-step cyclization and acylation reactions .
  • In contrast, 3-phenyl-2,3-dihydrothiophene 1,1-dioxide is less reactive in cyclization due to its electron-deficient ring, requiring harsher conditions .

Spectroscopic and Computational Studies

  • Density Functional Theory (DFT) studies on 3-phenylthiophene derivatives reveal that electron-donating groups (e.g., dimethoxyethyl) lower the HOMO-LUMO gap, enhancing charge-transfer properties. This is critical for optoelectronic materials .

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